Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride

Heterocyclic Chemistry Peptidomimetics Oxadiazole Synthesis

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride (CAS 51030-44-5) is a bifunctional glycine-derived imidate ester hydrochloride salt featuring a benzyloxycarbonyl (Cbz, Z) protecting group on the amino function and an ethyl imidate moiety. This structural arrangement confers dual reactivity: the imidate serves as an electrophilic center for cyclocondensation with hydrazides or diamines to construct nitrogen-containing heterocycles, while the Cbz group remains stable under the acidic conditions employed during imidate formation and subsequent cyclization steps.

Molecular Formula C12H17ClN2O3
Molecular Weight 272.73 g/mol
CAS No. 51030-44-5
Cat. No. B1602055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride
CAS51030-44-5
Molecular FormulaC12H17ClN2O3
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCCOC(=N)CNC(=O)OCC1=CC=CC=C1.Cl
InChIInChI=1S/C12H16N2O3.ClH/c1-2-16-11(13)8-14-12(15)17-9-10-6-4-3-5-7-10;/h3-7,13H,2,8-9H2,1H3,(H,14,15);1H
InChIKeySQITXEFBQKZHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate Hydrochloride (CAS 51030-44-5): A Protected Glycine Imidate for Selective Heterocycle Synthesis


Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride (CAS 51030-44-5) is a bifunctional glycine-derived imidate ester hydrochloride salt featuring a benzyloxycarbonyl (Cbz, Z) protecting group on the amino function and an ethyl imidate moiety . This structural arrangement confers dual reactivity: the imidate serves as an electrophilic center for cyclocondensation with hydrazides or diamines to construct nitrogen-containing heterocycles, while the Cbz group remains stable under the acidic conditions employed during imidate formation and subsequent cyclization steps [1][2]. Commercial availability at 95% purity with cold storage specification (2–8 °C) makes it a ready-to-use building block for research-scale synthesis .

Why Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate Hydrochloride Cannot Be Interchanged with Common N-Protected Glycine Derivatives


This compound occupies a distinct chemical space not adequately covered by the more abundant N-Cbz-glycine ethyl ester (CAS 1145-81-9) or N-Cbz-glycinamide (CAS 949-90-6). Unlike the ester, which requires pre-activation for nucleophilic acyl substitution, the imidate hydrochloride is intrinsically electrophilic at the sp² carbon bearing the ethoxy group and reacts directly with carboxylic acid hydrazides to form 1,3,4-oxadiazoles without additional coupling reagents [1]. The hydrochloride salt form further provides enhanced solubility in polar organic solvents compared to the neutral free base, enabling homogeneous reaction conditions critical for reproducible heterocyclization yields [1].

Quantitative Differentiation Evidence for Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate Hydrochloride in Heterocycle Synthesis


Direct Cyclocondensation with Hydrazides to 1,3,4-Oxadiazoles Bypasses Coupling Reagents Required for Ester Analogs

The imidate hydrochloride reacts directly with carboxylic acid hydrazides to yield 2-(Z-aminomethyl)-5-aryl-1,3,4-oxadiazoles in a single step, either via direct cyclocondensation or through isolable Z-glycine ethyl ester acylhydrazone intermediates [1]. In contrast, the analogous transformation starting from N-Cbz-glycine ethyl ester (CAS 1145-81-9) requires a two-step sequence involving hydrazinolysis to the hydrazide followed by dehydrative cyclization with POCl₃ or similar reagents [2]. This eliminates the need for additional activation steps and reduces the synthetic sequence by one step.

Heterocyclic Chemistry Peptidomimetics Oxadiazole Synthesis

Sequential Cyclization with Primary Amines Affords 1,2,4-Triazoles Not Accessible from Simple Cbz-Glycine Derivatives

The Z-glycine ethyl ester acylhydrazone intermediate generated from the target imidate can undergo further cyclization with primary amines to yield 3-(Z-aminomethyl)-4-alkyl-5-aryl-1,2,4-triazoles [1]. This tandem reactivity is not achievable from N-Cbz-glycine ethyl ester without first converting it to the corresponding imidate. Both the oxadiazole and triazole products can subsequently be deprotected by hydrogenolysis to liberate the free aminomethyl heterocycles, which serve as constrained amine building blocks for bioisostere design [1][2].

Triazole Synthesis Aminomethyl Heterocycles Peptide Bond Isosteres

Validated Imidazoline Formation for Amide Bond Isostere Incorporation into Pseudopeptides

The target compound (listed as ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)ACETIMIDATE, CAS 51030-44-5) is a documented precursor in the synthesis of 2-imidazoline-containing pseudopeptides developed by Jones and Ward as amide bond replacements [1]. In this application, the imidate reacts with 1,2-diamines to construct the imidazoline ring, which serves as a trans-amide bond isostere in enkephalin analogues. The ethyl imidate provides a reactivity advantage over the corresponding methyl imidate (CAS 14777-27-6) in terms of attenuated hydrolysis sensitivity while maintaining sufficient electrophilicity for cyclization [2].

Pseudopeptide Chemistry Amide Bond Isosteres Imidazoline Synthesis

Acid-Stable Cbz Protection Orthogonal to Imidate Cyclization Conditions

The Cbz protecting group survives the acidic ethanol/HCl conditions used for imidate formation (5 M HCl in ethanol, −10 °C to ambient temperature) , as well as the mildly acidic to neutral conditions of subsequent heterocyclization reactions [1]. This contrasts with the acid-labile Boc group (cleaved by TFA or HCl/dioxane) and the base-labile Fmoc group (cleaved by piperidine or DBU). The Cbz group can be removed orthogonally at a later stage by hydrogenolysis (H₂, Pd/C) to liberate the free aminomethyl heterocycle [1][2]. Procurement of the Cbz-protected imidate thus avoids an additional protection step that would be required if starting from an unprotected amino imidate.

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis Intermediates

High-Value Application Scenarios for Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate Hydrochloride in Research and Early Development


One-Step Synthesis of 2-Aminomethyl-1,3,4-Oxadiazole Libraries for Fragment-Based Drug Discovery

The imidate hydrochloride enables direct, chromatography-free access to diverse 2-aminomethyl-1,3,4-oxadiazoles by reaction with structurally varied carboxylic acid hydrazides in a single step . After Cbz deprotection by hydrogenolysis, the resulting free aminomethyl oxadiazoles serve as constrained, hydrogen-bond-accepting fragments suitable for fragment-based screening campaigns. This one-step, two-component protocol is amenable to parallel synthesis in 24- or 96-well format, facilitating the rapid generation of 50–200 member libraries for hit identification [1].

Construction of Imidazoline-Containing Pseudopeptides as Metabolic Stability Probes

In peptidomimetic research, the target imidate is used to construct 2-imidazoline rings that function as trans-amide bond surrogates . Incorporating the imidazoline isostere into enkephalin or other bioactive peptide sequences can enhance resistance to proteolytic degradation while maintaining receptor binding conformation. The Cbz-protected aminomethyl group on the imidazoline provides a handle for further peptide chain elongation after deprotection, enabling systematic structure–activity relationship studies of pseudopeptide stability [1].

Sequential Oxadiazole–Triazole Divergent Synthesis from a Common Intermediate

A unique strategic advantage of this imidate is the ability to generate either 1,3,4-oxadiazoles or 1,2,4-triazoles from the same Z-glycine imidate starting material by choice of reaction partner (hydrazide vs. hydrazide + primary amine) . This divergent reactivity allows medicinal chemistry teams to explore two distinct heterocyclic chemotypes from a single building block, maximizing scaffold diversity per unit of synthetic effort. Both heterocycle classes are prevalent in kinase inhibitors, GPCR modulators, and antibacterial agents, making this a versatile entry point for lead generation .

Process Development for Scale-Up of Cbz-Protected Aminomethyl Heterocycle Intermediates

The well-documented synthesis of the target compound from (cyanomethyl)carbamic acid benzyl ester (54% yield at 134 mmol scale) , combined with the robust cyclocondensation protocols described by Westermann et al. [1], provides a foundation for process chemists seeking to scale the synthesis of Cbz-protected aminomethyl oxadiazoles or triazoles to multi-gram quantities. The crystalline hydrochloride salt form facilitates purification by trituration rather than column chromatography, a significant practical advantage for kilogram-scale preparations in early-phase API intermediate supply .

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